N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various fields of chemistry due to their ability to form stable complexes with transition metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves the reaction of 2-bromo-5-methoxybenzaldehyde with 1-benzofuran-2-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield azides or thiols.
Scientific Research Applications
N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes . The specific molecular targets and pathways involved depend on the nature of the metal complex and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’~2~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~2~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’~2~-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
Uniqueness
N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which includes a bromine atom and a methoxy group on the phenyl ring. This unique structure can influence its reactivity and the types of complexes it forms with transition metals, potentially leading to distinct biological and chemical properties .
Properties
Molecular Formula |
C17H13BrN2O3 |
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Molecular Weight |
373.2 g/mol |
IUPAC Name |
N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H13BrN2O3/c1-22-13-6-7-14(18)12(8-13)10-19-20-17(21)16-9-11-4-2-3-5-15(11)23-16/h2-10H,1H3,(H,20,21)/b19-10+ |
InChI Key |
AAPQZRJQPGDJEV-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)C2=CC3=CC=CC=C3O2 |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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